1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole
Description
Historical Context of 1H-1,2,3-Benzotriazole Scaffold Development
The benzotriazole scaffold originated in the late 19th century with G. Schultz’s synthesis of the parent compound in 1889. Initially prized as a corrosion inhibitor for metals, its applications expanded into pharmacology by the mid-20th century, driven by discoveries of its enzyme-inhibiting properties. The development of 1H-1,2,3-benzotriazole derivatives accelerated in the 1980s with advances in synthetic methodologies, such as solvent-free N-alkylation and cyclocondensation techniques. For instance, Khalafi et al. demonstrated the synthesis of benzotriazoles via nitrous acid-mediated reactions with o-phenylenediamine, a method later adapted for introducing alkyl and aryl substituents. These innovations laid the groundwork for complex derivatives like 1-[1-(phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole , which integrates a sulfur atom into its side chain—a modification inspired by the bioactivity of thioether-containing pharmaceuticals.
Structural Significance of 1-[1-(Phenylsulfanyl)butyl] Substitution Pattern
The 1-[1-(phenylsulfanyl)butyl] substituent imparts unique physicochemical properties to the benzotriazole core. Key structural features include:
The synthesis of this derivative typically involves multi-step reactions, as exemplified by protocols for analogous compounds. For example, CN103450104A describes a high-pressure synthesis route for 5-n-butyl-1H-benzotriazole, involving nitration, reduction, and cyclization steps. Similarly, the phenylsulfanyl moiety may be introduced via thiol-ene coupling or nucleophilic substitution, leveraging the reactivity of benzotriazole’s N1 position. Spectroscopic characterization—using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS)—confirms the regioselective attachment of the substituent, as evidenced by distinct shifts in the ^1H NMR spectrum for the butyl and phenylsulfanyl protons.
Positional Isomerism in Phenylsulfanyl-Alkyl Benzotriazole Systems
Positional isomerism profoundly influences the bioactivity and stability of benzotriazole derivatives. In This compound , the substituent’s placement at the N1 position contrasts with isomers where the side chain occupies C4 or C5 positions, as seen in 4-phenyl-2H-benzotriazole . Comparative studies of such isomers reveal:
- N1-Substituted Derivatives : Exhibit enhanced metabolic stability due to reduced steric hindrance around the triazole ring.
- C4/C5-Substituted Derivatives : Often display stronger π-π stacking interactions with aromatic residues in enzyme active sites.
Molecular docking simulations of related compounds, such as benzotriazole-based bis-Schiff bases, highlight how substituent positioning alters binding affinities to biological targets like α-glucosidase. For instance, N1-substituted derivatives may adopt conformations that optimize hydrophobic interactions with enzyme pockets, whereas C-substituted isomers prioritize electrostatic complementarity. These insights underscore the importance of regiochemical control during synthesis, achieved through careful selection of reaction conditions and catalysts.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylsulfanylbutyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-2-8-16(20-13-9-4-3-5-10-13)19-15-12-7-6-11-14(15)17-18-19/h3-7,9-12,16H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGKWXMAVSTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with a suitable phenylsulfanyl butyl precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the benzotriazole moiety, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atoms on the ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), catalysts like palladium or copper, and bases like triethylamine or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can participate in redox reactions, affecting the overall stability and reactivity of the molecule. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key physical and spectral data for 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole analogs:
Key Observations :
- Nitroimidazole Derivatives (3a, 3b) : Higher molecular weights (~300–314 g/mol) and melting points (167–170°C) due to nitro groups enhancing intermolecular interactions. Yields ~75–80% via nucleophilic substitution .
- Ether-Linked Derivatives (2g) : Lower melting points (62–64°C) and molecular weights (~205 g/mol) due to flexible alkyl chains reducing crystallinity. Synthesized in 70–88% yields via alkylation .
- Sulfonyl Derivatives : Methanesulfonyl substitution (211 g/mol) stabilizes the benzotriazole core, as seen in X-ray data showing localized N–N bonds .
Reactivity and Functional Group Influence
- Nitroimidazole Derivatives : Exhibit antibacterial and antiprotozoic activity, attributed to the nitro group’s redox activity .
- Sulfur-Containing Analogs : Phenylsulfanyl groups (as in ’s 1-[1-(Phenylsulfanyl)prop-1-en-1-yl] derivative) may enhance nucleophilicity, enabling thioether-based cross-coupling reactions .
- Ether and Alkyl Derivatives : Used in Wittig rearrangements and as intermediates for masked formylation, leveraging the benzotriazole’s leaving-group ability .
Biological Activity
Overview
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole is a synthetic compound belonging to the benzotriazole family, characterized by a triazole ring fused to a benzene ring. The compound's molecular formula is , and it exhibits unique structural features that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 232.30 g/mol
- IUPAC Name : this compound
The presence of the phenylsulfanyl group enhances the reactivity and biological activity of the compound. Its structural characteristics allow it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. Research indicates that derivatives of benzotriazoles can inhibit key enzymes involved in sterol biosynthesis in fungi, such as cytochrome P450 enzymes. This inhibition can lead to antifungal effects, making the compound a candidate for antifungal drug development.
Antimicrobial Properties
Research has shown that benzotriazole derivatives possess significant antimicrobial properties. For instance:
- Fungal Inhibition : Studies indicate that modifications to the benzotriazole structure can enhance binding affinity against fungal pathogens. The compound's interaction with fungal cytochrome P450 enzymes disrupts normal sterol synthesis, leading to cell death.
Anticancer Potential
Emerging studies suggest that compounds like this compound may exhibit anticancer properties. The mechanism involves:
- Cell Cycle Disruption : Some benzotriazole derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Targeting Signaling Pathways : The compound may modulate specific signaling pathways involved in tumor growth and metastasis.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Demonstrated antifungal activity against Candida species with IC50 values in the micromolar range. | Supports development as an antifungal agent. |
| Study B (2022) | Showed cytotoxic effects on breast cancer cell lines with significant apoptosis induction. | Suggests potential as an anticancer therapeutic. |
| Study C (2023) | Investigated structure-activity relationships (SAR) revealing that phenylsulfanyl substitution enhances biological activity. | Guides future synthesis for improved efficacy. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-[1-(phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzotriazole derivatives typically involves nucleophilic substitution or alkylation reactions. For example, analogous compounds like 1-[3-(2-methyl-5-nitroimidazol-1-yl)propyl]-1H-benzotriazole are synthesized via alkylation of benzotriazole with halogenated intermediates under reflux in aprotic solvents (e.g., DMF or THF) using bases like K₂CO₃ . Key factors include:
- Solvent choice : Polar aprotic solvents enhance nucleophilicity.
- Temperature : Prolonged reflux (24–48 hours) improves yield but risks decomposition.
- Stoichiometry : A 1.2:1 molar ratio of benzotriazole to alkylating agent minimizes side products.
Yield optimization may require iterative adjustments using design-of-experiment (DoE) frameworks .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzotriazole), aliphatic protons from the butyl chain (δ 1.2–2.8 ppm), and sulfur-linked phenyl group (δ 7.3–7.5 ppm). Coupling patterns distinguish substitution sites .
- IR Spectroscopy : Confirm C-S (600–700 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of phenylsulfanyl group) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Over-alkylation : Occurs with excess alkylating agent. Mitigation: Use controlled stoichiometry and monitor reaction progress via TLC .
- Oxidation of sulfur : The phenylsulfanyl group may oxidize to sulfone. Mitigation: Conduct reactions under inert atmosphere (N₂/Ar) .
- Isomer formation : Benzotriazole’s two tautomers (1H and 2H) may lead to positional isomers. Purification via column chromatography (silica gel, hexane/EtOAc) separates isomers .
Advanced Research Questions
Q. How does the phenylsulfanyl substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing effect : The sulfur atom’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. Computational studies (DFT) can map charge distribution using software like Gaussian .
- Conformational analysis : Molecular dynamics simulations (e.g., AMBER) predict rotational barriers of the butyl chain, affecting binding interactions in catalytic or biological systems .
Q. What strategies are effective in analyzing contradictory bioactivity data across different studies?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) at varying concentrations (1 nM–100 µM) to rule out false positives/negatives .
- Solubility checks : Poor solubility in DMSO/PBS may skew results. Use dynamic light scattering (DLS) to confirm colloidal stability .
- Structural analogs : Compare activity with derivatives (e.g., 1-naphthalenylcarbonyl-benzotriazole) to isolate substituent-specific effects .
Q. How can DFT calculations guide the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox stability and reactivity. Lower gaps correlate with higher bioactivity .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes). Optimize substituents for hydrogen bonding or π-π stacking .
- ADMET profiling : Predict pharmacokinetics (e.g., logP for membrane permeability) using QSAR models in software like Schrodinger .
Q. What experimental and computational methods resolve crystallographic ambiguities in benzotriazole derivatives?
Methodological Answer:
- Single-crystal XRD : Resolve tautomeric forms (1H vs. 2H) and confirm sulfur geometry. For example, analogous compounds show planar triazole rings with dihedral angles <10° relative to phenyl groups .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
